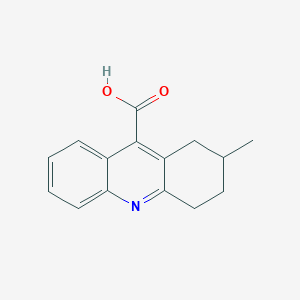
2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
カタログ番号 B182067
CAS番号:
247571-77-3
分子量: 241.28 g/mol
InChIキー: ZKCKKMVBVAVEIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical compound with the CAS Number: 247571-77-3 . Its IUPAC name is 2-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid . The compound has a molecular weight of 241.29 .
Molecular Structure Analysis
The InChI code for “2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is 1S/C15H15NO2/c1-9-6-7-13-11 (8-9)14 (15 (17)18)10-4-2-3-5-12 (10)16-13/h2-5,9H,6-8H2,1H3, (H,17,18) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .科学的研究の応用
-
Cancer Treatment
- Field : Medical Science
- Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .
- Methods : Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .
- Results : Numerous acridines with beneficial, biological or photochemical effects have been developed .
-
Alzheimer’s Disease Treatment
- Field : Neurology
- Application : Tacrine, also known as 9-amino-1, 2, 3, 4-tetrahydroacridine, was the first acridine-based drug to be clinically authorized for the treatment of Alzheimer’s disease .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The exact results or outcomes obtained are not specified in the source .
-
Corrosion Inhibition
- Field : Materials Science
- Application : Acridine and its derivatives have been used as corrosion inhibitors .
- Methods : The use of acridines as corrosion inhibitors dates back to 1975 when Patel and Patel used the weight loss (WL) technique to examine the anticorrosion properties of acridine and analogous phenazine and xanthine toward the corrosion of 63/67 brass in 2.0 N nitric acid (HNO 3) solution .
- Results : The exact results or outcomes obtained are not specified in the source .
-
Bacterial and Protozoal Infections
- Field : Microbiology
- Application : Acridine derivatives have been found to be effective against bacterial and protozoal infections . Acriflavine, proflavine and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature. These drugs were among the first to be identified as potent anti-bacterial agents, and they are still used as effective disinfectants and anti-bacterials today .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The exact results or outcomes obtained are not specified in the source .
-
Pigments and Dyestuffs
-
Organoelectronics, Photophysics, Material Sciences and Biological Sciences
- Field : Various Fields
- Application : Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences and biological sciences .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The exact results or outcomes obtained are not specified in the source .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCKKMVBVAVEIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378150 |
Source


|
| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
CAS RN |
247571-77-3 |
Source


|
| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

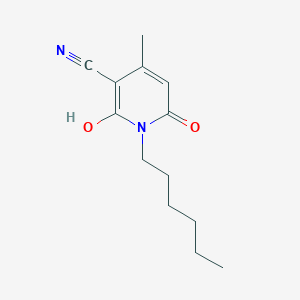
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)
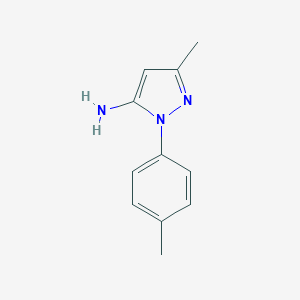
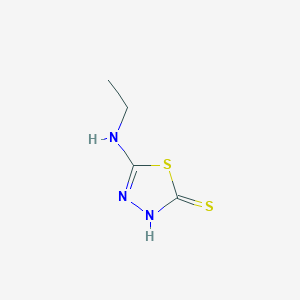
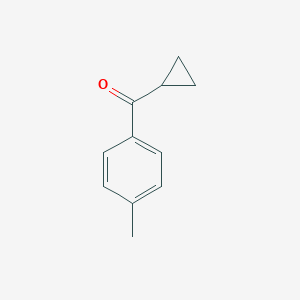
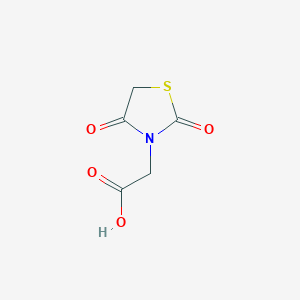
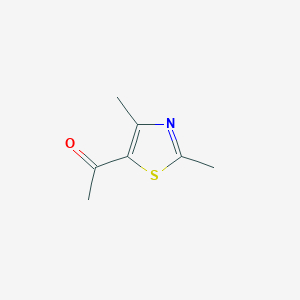
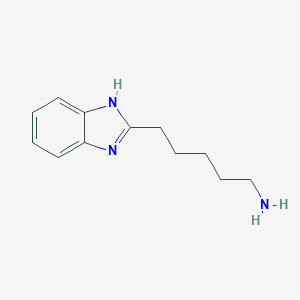
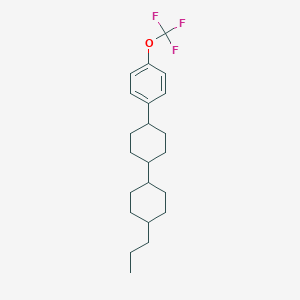
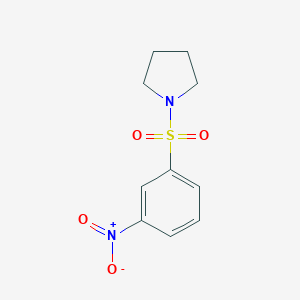
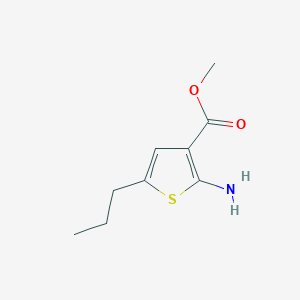
![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)